molecular formula C10H16N2O2 B13342745 6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane

6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane

Katalognummer: B13342745
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: SBKBQUUUKILBHS-HACHORDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(L-Prolyl)-3-oxa-6-azabicyclo[311]heptane is a bicyclic compound that features a unique structure with both an oxygen and nitrogen atom incorporated into its bicyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane typically involves the use of transition metal-catalyzed reactions. One common method is the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex . The reaction proceeds with high stereoselectivity and yields the desired bicyclic structure. The reaction conditions often include the use of excess ethylene and a ruthenium catalyst under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the oxygen and nitrogen atoms in the bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H16N2O2

Molekulargewicht

196.25 g/mol

IUPAC-Name

3-oxa-6-azabicyclo[3.1.1]heptan-6-yl-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C10H16N2O2/c13-10(9-2-1-3-11-9)12-7-4-8(12)6-14-5-7/h7-9,11H,1-6H2/t7?,8?,9-/m0/s1

InChI-Schlüssel

SBKBQUUUKILBHS-HACHORDNSA-N

Isomerische SMILES

C1C[C@H](NC1)C(=O)N2C3CC2COC3

Kanonische SMILES

C1CC(NC1)C(=O)N2C3CC2COC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.